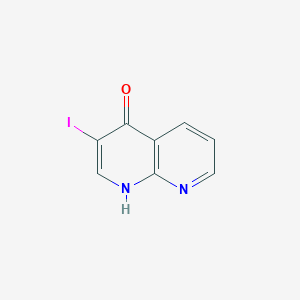
3-Iodo-1,8-naphthyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-1,8-naphthyridin-4-ol is a chemical compound with the CAS Number: 1989671-58-0 . It has a molecular weight of 272.05 . The IUPAC name for this compound is 3-iodo-1,8-naphthyridin-4-ol .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 3-Iodo-1,8-naphthyridin-4-ol, has been a topic of considerable interest due to their diverse biological activities and photochemical properties . The synthesis involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The InChI code for 3-Iodo-1,8-naphthyridin-4-ol is 1S/C8H5IN2O/c9-6-4-11-8-5 (7 (6)12)2-1-3-10-8/h1-4H, (H,10,11,12) .Physical And Chemical Properties Analysis
3-Iodo-1,8-naphthyridin-4-ol is a solid compound .Applications De Recherche Scientifique
Medicinal Chemistry
1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities . For example, Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections .
Photochemical Properties
1,8-Naphthyridines also have unique photochemical properties . This makes them useful in various applications where these properties can be leveraged.
Ligands
This class of heterocycles finds use as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex.
Components of Light-Emitting Diodes (LEDs)
1,8-Naphthyridines are used as components of light-emitting diodes . LEDs are widely used in many devices for display and lighting purposes.
Dye-Sensitized Solar Cells
1,8-Naphthyridines are used in dye-sensitized solar cells . These are a type of solar cell that converts visible light into electrical energy.
Molecular Sensors
1,8-Naphthyridines are used in the development of molecular sensors . These sensors can detect changes in the physical and/or chemical conditions of the environment.
Self-Assembly Host-Guest Systems
1,8-Naphthyridines are used in self-assembly host-guest systems . These systems are a major topic of interest in nanotechnology.
Fluorescent Studies
1,8-Naphthyridines have been synthesized and found to be fluorescent in solution . These compounds were studied in the presence of Cu+ and Cu2+ ions and it was verified that the metal causes the quenching of their fluorescence emission, due to the formation of complexes between the naphthyridine and the metal .
Orientations Futures
1,8-Naphthyridines, including 3-Iodo-1,8-naphthyridin-4-ol, have wide applicability in medicinal chemistry and materials science . Therefore, the development of methods for the synthesis of 1,8-naphthyridines, including more ecofriendly, safe, and atom-economical approaches, will continue to be a focus of research .
Mécanisme D'action
Target of Action
The primary targets of 3-Iodo-1,8-naphthyridin-4-ol are currently unknown. This compound belongs to the 1,8-naphthyridines class of heterocyclic compounds, which are known for their diverse biological activities
Mode of Action
It is known that 1,8-naphthyridines interact with their targets through various mechanisms, depending on the specific biological activity of the compound . The iodine atom in the 3-Iodo-1,8-naphthyridin-4-ol could potentially enhance its interaction with its targets.
Biochemical Pathways
1,8-naphthyridines are known to affect various biochemical pathways due to their diverse biological activities
Pharmacokinetics
The compound’s molecular weight is 272.05 , which suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 3-Iodo-1,8-naphthyridin-4-ol’s action are currently unknown. As a member of the 1,8-naphthyridines class, it may exhibit diverse biological activities
Propriétés
IUPAC Name |
3-iodo-1H-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-6-4-11-8-5(7(6)12)2-1-3-10-8/h1-4H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLWRUIYHVTXQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C(C2=O)I)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1,8-naphthyridin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

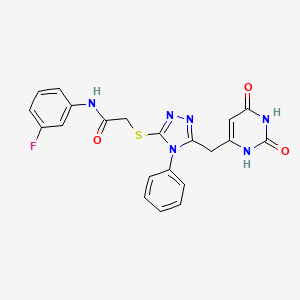

![N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide](/img/structure/B2415153.png)
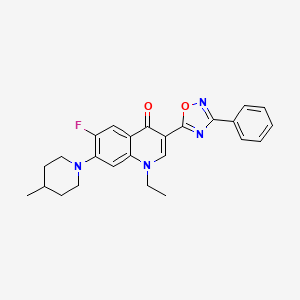
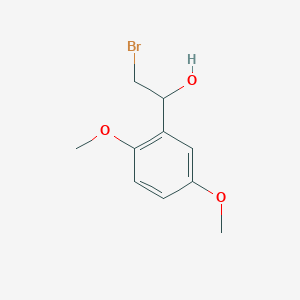
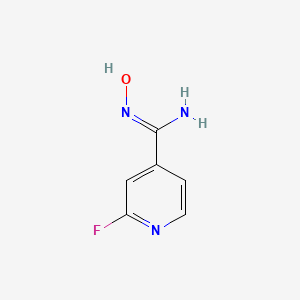
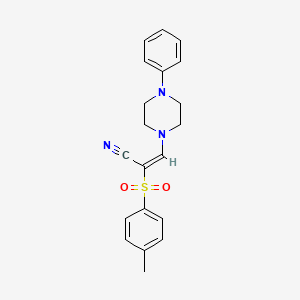
![9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2415163.png)
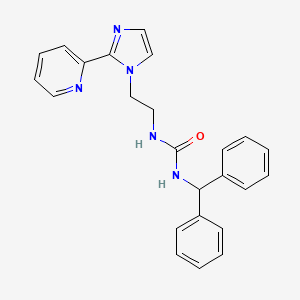
![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415165.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2415166.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2415167.png)
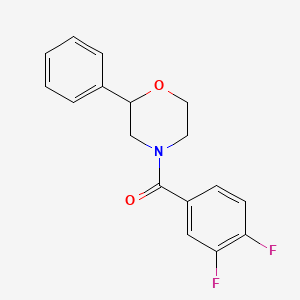
![N'-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2415171.png)